molecular formula C10H12BrNO3 B13666537 Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate

Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate

Cat. No.: B13666537
M. Wt: 274.11 g/mol
InChI Key: HLBHBOOOCFRCJV-UHFFFAOYSA-N
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Description

Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate is a pyridine-based chemical building block designed for research and development applications. This compound features a bromo-substituted pyridyl ring, a common pharmacophore in medicinal chemistry, and a hydroxypropanoate ester functional group that enhances its utility as a synthetic intermediate . Pyridine and β-hydroxypropanoate derivatives are prominent scaffolds in the development of bioactive molecules and pharmaceutical agents . The bromine atom on the pyridine ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse array of more complex structures for screening and development . Compounds with similar structures have been investigated as potential intermediates in the synthesis of active pharmaceutical ingredients, including thrombin inhibitors . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

ethyl 3-(5-bromopyridin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C10H12BrNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6,9,13H,2,4H2,1H3

InChI Key

HLBHBOOOCFRCJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CN=C1)Br)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Step 1: Introduction of a bromine atom at the 5-position of a pyridine ring.
  • Step 2: Formation of the 3-hydroxypropanoate side chain through esterification and hydroxylation reactions.
  • Step 3: Purification and characterization of the product.

The bromination is typically regioselective, targeting the 5-position on the pyridine ring, which is crucial for the biological activity and chemical reactivity of the compound.

Detailed Synthetic Routes

Bromination and Hydroxypropanoate Formation

A closely related compound, Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate, has been synthesized via bromination of a pyridyl precursor followed by esterification with ethyl groups and hydroxylation at the 3-position of the propanoate chain. The process involves:

  • Bromination Reaction: Selective bromination of the pyridine ring using brominating agents under controlled temperature to avoid over-bromination or side reactions.
  • Esterification: Reaction of the brominated intermediate with ethanol or ethylating agents in the presence of acid catalysts to form the ethyl ester.
  • Hydroxylation: Introduction of the hydroxy group at the 3-position, often achieved through controlled oxidation or nucleophilic substitution reactions.

This synthetic approach yields the target compound with high regioselectivity and moderate to good yields (typically 65-87%) depending on reaction conditions.

Example of Bromohydroxypropanoate Synthesis from L-Serine Derivatives

A related synthesis of methyl 2-bromo-3-hydroxypropanoate, a structural analog, provides insight into possible preparation methods:

Parameter Details
Starting Material L-serine
Brominating Agents Bromic acid, potassium bromide, sodium nitrite
Solvent Water
Temperature Stage 1: -10 to 20°C; Stage 2: 65°C
Reaction Time Stage 1: Overnight; Stage 2: 48 hours
Yield 65%
Workup Extraction with ethyl acetate, drying over magnesium sulfate, evaporation
Purification Washing with sodium hydrogen carbonate and brine, drying over sodium sulfate
Characterization ^1H NMR (CDCl3): signals consistent with bromohydroxypropanoate structure

This method involves initial bromination of the amino acid derivative followed by esterification and hydroxylation steps, which can be adapted for the pyridyl-substituted analogs.

Oxidation and Condensation Reactions for Pyridyl Derivatives

Patent literature describes methods for synthesizing brominated pyridyl intermediates through oxidation and condensation:

  • Oxidation of bromopyrazole derivatives to bromopyrazolecarboxylic acids.
  • Condensation of bromopyrazolecarboxylic acid with chloropyridines to form bromopyridyl esters.
  • Use of oxidizing agents such as potassium persulfate in acetonitrile with acid catalysis to achieve high yields (75-80%).

Although these methods focus on pyrazole derivatives, the principles of selective bromination, oxidation, and esterification are applicable to the synthesis of this compound.

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Bromination Bromic acid, potassium bromide, sodium nitrite -10 to 20 Overnight 65 Controlled addition of sodium nitrite
Esterification Methanol or ethanol, acid catalyst 65 21-48 hours 65-87 Rotary evaporation to remove excess solvent
Oxidation Potassium persulfate, sulfuric acid catalyst Room temp to 65 24-48 hours 75-80 Used in related pyridyl and pyrazole systems
Purification Extraction, washing with NaHCO3 and brine Ambient N/A N/A Drying over anhydrous salts

Research Outcomes and Analytical Data

  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra confirm the presence of the hydroxy group (broad singlet around 2.7 ppm), ethyl ester methyl protons (~3.8 ppm), and brominated methine protons (~4.3 ppm).
  • Chromatography: Silica gel chromatography with dichloromethane/ethyl ether mixtures effectively purifies the product with Rf values around 0.31.
  • Elemental Analysis: Carbon and hydrogen percentages closely match calculated values, confirming compound purity.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 274.11 g/mol for this compound.
  • Yields: Optimized conditions yield 65-87%, depending on the bromination and esterification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ethyl 3-(5-Bromo-3-pyridyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(5-substituted-3-pyridyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Structural Analogs with Aryl Substituents

Ethyl (S)-3-(4-Nitrophenyl)-3-hydroxypropanoate (Compound 2e)
  • Structure : Features a 4-nitrophenyl group instead of 5-bromo-3-pyridyl.
  • Synthesis : Synthesized via kinetic resolution (KR) and confirmed using Mosher’s ester derivatization with (R)-MTPA chloride .
  • Optical Activity : Specific rotation data confirmed (S)-configuration via ¹H-/¹⁹F-NMR and literature comparisons. Methoxy protons in Mosher’s esters appeared at 3.43 ppm, supporting the (S)-configuration .
Ethyl (S)-3-(2,6-Dichlorophenyl)-3-hydroxypropanoate (Compound 2i)
  • Structure : Contains a 2,6-dichlorophenyl substituent.
  • Configuration : (S)-configuration confirmed via ¹⁹F-NMR (−71.49 ppm for Mosher’s ester), indicating deshielded CF₃ groups due to stereochemical arrangement .
  • Steric Effects : The dichloro substitution introduces steric hindrance, likely reducing reaction rates in coupling reactions compared to the less bulky bromopyridyl group.
Ethyl 3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanoate
  • Structure : Substituted with a bromo-methoxyphenyl group.
  • Safety : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation), similar to bromopyridyl analogs .
  • Electronic Effects : Methoxy group donates electron density, contrasting with the electron-withdrawing pyridine ring in the target compound.

Pyridine-Based Analogs

Methyl 3-Amino-3-(5-bromopyridin-3-yl)propanoate
  • Structure: Replaces the hydroxyl group with an amino group and uses a methyl ester.
  • Synthesis: Prepared via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with 3-bromobenzyl bromide .
  • Applications: The amino group enables peptide coupling, offering divergent functionalization compared to the hydroxyl group in the target compound.
Methyl 2-(Di-tert-butoxycarbonyl)amino-3-(5-hydroxypyridin-2-yl)propanoate
  • Structure: Features a 5-hydroxypyridin-2-yl group and protected amino side chains.
  • Synthesis : Synthesized via iridium-catalyzed asymmetric transfer hydrogenation (91% yield) .
  • Hydrogen Bonding : The hydroxypyridyl group enhances solubility in polar solvents compared to bromopyridyl analogs.

Substituent Position and Electronic Effects

Compound Substituent Electronic Effect Key Data/Reactivity
Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate 5-Bromo-3-pyridyl Electron-withdrawing (pyridine + Br) Enhanced electrophilicity for SNAr reactions.
Ethyl 3-(4-Nitrophenyl)-3-hydroxypropanoate 4-Nitrophenyl Strong electron-withdrawing Higher acidity of β-hydroxy group due to nitro group .
Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate 2,6-Dichlorophenyl Moderate electron-withdrawing Steric hindrance slows esterification kinetics .
Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate 3-Bromo-4-methylphenyl Electron-withdrawing + donating (CH₃) Bromine directs electrophilic substitution; methyl enhances lipophilicity .
DCC/DMAP-Mediated Coupling
  • Example: tert-Butyl 3-hydroxypropanoate coupled with 4-phenyl butyric acid using DCC/DMAP (81% yield) .
  • Comparison: Similar methods apply to this compound, but pyridine’s basicity may require adjusted reaction conditions.
Enantio-Relay Catalysis
  • Example: Ethyl 3-(biphenyl)-3-hydroxypropanoates synthesized via one-pot enantio-relay catalysis with >90% enantiomeric excess (ee) .
  • Relevance : This method could be adapted for the target compound by optimizing catalysts for pyridyl substrates.

Physical and Chemical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility Trends Reference
Ethyl 3-hydroxypropanoate (parent) N/A 95–96 (20 Torr) Polar aprotic solvents
This compound N/A N/A Moderate in DCM/THF Inference from
Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate N/A N/A Soluble in THF/DMF

Biological Activity

Ethyl 3-(5-bromo-3-pyridyl)-3-hydroxypropanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H10BrN2O3C_9H_{10}BrN_2O_3, with a molecular weight of approximately 260.08 g/mol. Its structure features a bromine atom at the 5-position of the pyridine ring, which contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC9H10BrN2O3C_9H_{10}BrN_2O_3
Molecular Weight260.08 g/mol
IUPAC NameThis compound
InChI KeyCVZORFYIUIFXKJ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest it possesses significant antibacterial properties, particularly against Gram-positive bacteria.
  • Anticancer Properties : Investigations into its cytotoxic effects have shown promising results against several cancer cell lines, indicating potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The bromine atom and hydroxyl group enhance the compound's ability to bind to enzymes involved in cellular processes, potentially inhibiting their activity.
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, affecting intracellular signaling pathways.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 32 µg/mL against S. aureus, showcasing significant antibacterial activity.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer)
  • Results : this compound showed an IC50 value of 15 µM against A549 cells, indicating strong anticancer potential.

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